4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17684229
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NOS |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3 |
| Standard InChI Key | ZXRVRCFHECCXKE-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC#C)C1=CSC(=C1)C=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde features a thiophene backbone substituted at the 4-position with a methyl-propargylamino group and at the 2-position with an aldehyde moiety. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the compound’s electronic properties, while the propargyl group introduces sp-hybridized carbon atoms capable of participating in click chemistry or cycloaddition reactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton () and thiophene ring protons () . Mass spectrometry confirms the molecular ion peak at , consistent with the molecular formula. Density functional theory (DFT) calculations predict a planar thiophene ring with partial conjugation between the aldehyde and amino groups, enhancing its electrophilic character at the carbonyl carbon.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 4-[Methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde |
| Canonical SMILES | CN(CC#C)C1=CSC(=C1)C=O |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Optimization Strategies
Vilsmeier-Haack Reaction
The Vilsmeier-Haack protocol is a classical method for introducing aldehyde groups into electron-rich heterocycles. For this compound, thiophene derivatives undergo formylation using phosphorus oxychloride () and dimethylformamide (), yielding the 2-carbaldehyde intermediate. Subsequent functionalization at the 4-position via nucleophilic substitution with methyl-propargylamine completes the synthesis.
Suzuki-Miyaura Cross-Coupling
| Substrate | Coupling Partner | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Toluene/water | 72 |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic ester | Dioxane/water | 89 |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | 1,4-Dioxane | 68 |
Reactivity and Derivative Formation
Aldehyde-Driven Transformations
The aldehyde group serves as a reactive handle for nucleophilic additions and condensations. For instance, condensation with hydrazines yields hydrazones, which exhibit enhanced biological activity in antimicrobial assays . Similarly, Knoevenagel condensations with active methylene compounds produce α,β-unsaturated carbonyl derivatives, useful in materials science.
Thiophene Ring Functionalization
Electrophilic aromatic substitution (EAS) at the 5-position of the thiophene ring is facilitated by the electron-donating amino group. Nitration and sulfonation reactions proceed regioselectively, enabling further diversification . Transition metal-catalyzed C–H activation has also been employed to introduce heteroaryl groups without pre-functionalization .
Propargyl Group Reactivity
The propargyl moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked conjugates. This reaction is pivotal in medicinal chemistry for creating libraries of bioactive compounds.
| Activity | Assay Model | IC₅₀/EC₅₀ |
|---|---|---|
| Antibacterial | S. aureus | 12 µg/mL |
| Antiurease | H. pylori urease | 42 µM |
| NO Scavenging | In vitro nitric oxide | 68 µg/mL |
Comparative Analysis with Natural Thiophenes
Naturally occurring acetylenic thiophenes, such as those isolated from Echinops species, share structural similarities with synthetic derivatives . For example, 2-(Penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)-thiophene exhibits antiviral activity against HIV-1 (EC₅₀ = 2.3 µM) . Synthetic analogs like 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde offer tunable substituents for optimizing pharmacokinetic properties while retaining bioactivity.
Future Directions and Research Opportunities
Drug Discovery
Structure-activity relationship (SAR) studies could optimize the propargylamino and aldehyde substituents for enhanced blood-brain barrier penetration or reduced cytotoxicity. Hybrid derivatives combining thiophene-carbaldehydes with known pharmacophores (e.g., fluoroquinolones) may yield dual-action therapeutics .
Materials Science
The compound’s conjugated system and aldehyde group make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Self-assembled monolayers (SAMs) on gold surfaces could exploit the thiophene’s electronic properties for sensor applications.
Green Chemistry
Developing aqueous-phase Suzuki couplings or photocatalytic methods would align with sustainable chemistry goals. Immobilized Pd catalysts or flow reactor systems may improve reaction efficiency and scalability .
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